
(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine is a chiral organic compound with a unique structure that includes an isothiocyanate group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine typically involves the reaction of (1R,2R)-2-amino-N,N-dimethylcyclohexan-1-amine with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding ureas, carbamates, and thiocarbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For substitution reactions to form ureas.
Alcohols: For substitution reactions to form carbamates.
Thiols: For substitution reactions to form thiocarbamates.
Catalysts: Such as Lewis acids or bases to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include:
Ureas: From the reaction with amines.
Carbamates: From the reaction with alcohols.
Thiocarbamates: From the reaction with thiols.
Heterocyclic Compounds: From cyclization reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine is used as a building block for the synthesis of various complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable covalent bonds with nucleophiles makes it useful in labeling and probing biological molecules.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins by modifying their active sites. The compound’s isothiocyanate group is particularly reactive towards thiol and amino groups, making it effective in targeting cysteine and lysine residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-amino-N,N-dimethylcyclohexan-1-amine: The precursor to (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine.
(1R,2R)-2-isothiocyanato-1-phenylcyclohexane: A similar compound with a phenyl group instead of the dimethylamino group.
(1R,2R)-2-isothiocyanato-1-methylcyclohexane: A similar compound with a methyl group instead of the dimethylamino group.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral cyclohexane ring with an isothiocyanate group and a dimethylamino group. This structure imparts specific reactivity and selectivity, making it valuable for applications that require precise molecular interactions.
Propiedades
Fórmula molecular |
C9H16N2S |
|---|---|
Peso molecular |
184.30 g/mol |
Nombre IUPAC |
(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-11(2)9-6-4-3-5-8(9)10-7-12/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
LMYQAGLOKDCFMQ-RKDXNWHRSA-N |
SMILES isomérico |
CN(C)[C@@H]1CCCC[C@H]1N=C=S |
SMILES canónico |
CN(C)C1CCCCC1N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


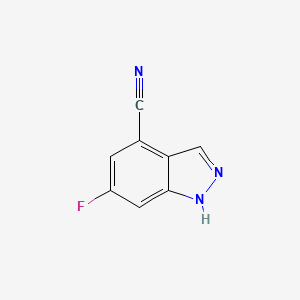
![[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane](/img/structure/B11759285.png)
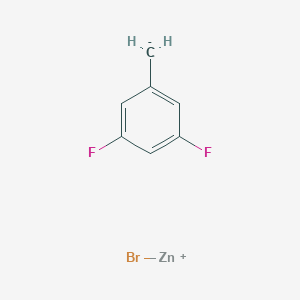
![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
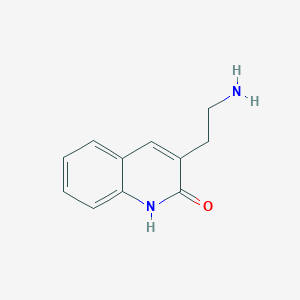
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
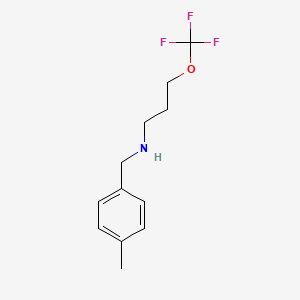
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
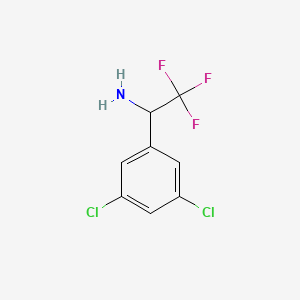
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)

